molecular formula C13H23BrO2 B8488939 4-(6-Bromohexyl)heptane-3,5-dione CAS No. 56219-73-9

4-(6-Bromohexyl)heptane-3,5-dione

Cat. No.: B8488939
CAS No.: 56219-73-9
M. Wt: 291.22 g/mol
InChI Key: SWCLWBXALDRKEJ-UHFFFAOYSA-N
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Description

4-(6-Bromohexyl)heptane-3,5-dione is a diketone derivative featuring a bromohexyl substituent at the 4-position of a heptane-3,5-dione core. The diketone moiety provides two carbonyl groups, enabling participation in keto-enol tautomerism and coordination chemistry. The 6-bromohexyl chain introduces a reactive alkyl halide group, making the compound a versatile intermediate for nucleophilic substitution reactions, polymer synthesis, or functionalization via cross-coupling methodologies.

Properties

CAS No.

56219-73-9

Molecular Formula

C13H23BrO2

Molecular Weight

291.22 g/mol

IUPAC Name

4-(6-bromohexyl)heptane-3,5-dione

InChI

InChI=1S/C13H23BrO2/c1-3-12(15)11(13(16)4-2)9-7-5-6-8-10-14/h11H,3-10H2,1-2H3

InChI Key

SWCLWBXALDRKEJ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C(CCCCCCBr)C(=O)CC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Modified Substituents: 4-(Phenylthio)heptane-3,5-dione

This compound replaces the bromohexyl chain with a phenylthio group, altering both electronic and steric properties. Key differences include:

Property 4-(6-Bromohexyl)heptane-3,5-dione 4-(Phenylthio)heptane-3,5-dione
Substituent 6-Bromohexyl (C₆H₁₂Br) Phenylthio (S-C₆H₅)
Molecular Formula C₁₃H₂₁BrO₂ C₁₃H₁₆O₂S
Synthetic Yield Not reported 89% (via K₂S₂O₈/I₂-mediated method)
Key Reactivity Nucleophilic substitution (Br site) Sulfur-based oxidation/coupling
1H NMR (δ, CDCl₃) Not reported 1.09 (t, 6H), 2.60–2.90 (m, 4H)
13C NMR (δ, CDCl₃) Not reported 9.4, 29.8, 201.2 (carbonyl)

In contrast, the bromohexyl chain offers a flexible alkyl spacer and a leaving group (Br), favoring applications in polymer grafting or drug conjugation .

Bromohexyl-Substituted Heterocyclic Compounds: 2,5-Dibromo-3-(6-bromohexyl)thiophene

This thiophene derivative incorporates a bromohexyl chain alongside brominated aromatic positions, enabling polymerization and optoelectronic applications:

Property This compound 2,5-Dibromo-3-(6-bromohexyl)thiophene
Core Structure Diketone Thiophene (aromatic heterocycle)
Substituents 6-Bromohexyl 6-Bromohexyl + 2,5-dibromo
UV Absorption (λ_max) Not reported 315–376 nm (dependent on substituents)
Key Reactivity Alkylation/coordination chemistry Cross-coupling (Heck, Suzuki) for polymers
Applications Organic synthesis intermediates Conductive polymers, solar cells

The thiophene core enables π-conjugation, critical for charge transport in polymers, while the bromohexyl chain may act as a solubilizing group or spacer. In contrast, the diketone structure in this compound lacks conjugation but offers chelation sites for metal coordination, relevant in catalysis or materials science .

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